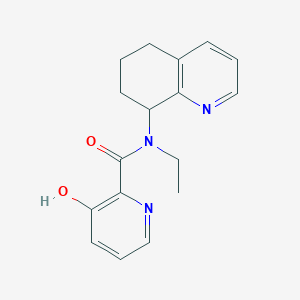![molecular formula C18H22N4O2 B7631599 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B7631599.png)
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Mécanisme D'action
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to a conformational change that increases the catalytic activity of the enzyme. This results in an increase in cGMP levels, which in turn activates downstream signaling pathways, such as the protein kinase G (PKG) pathway.
Biochemical and Physiological Effects:
The activation of sGC/cGMP signaling by 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 has a range of biochemical and physiological effects, including smooth muscle relaxation, platelet inhibition, and anti-inflammatory effects. 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 in lab experiments is its high potency and selectivity for sGC, which allows for precise control of the activation of this signaling pathway. However, one limitation is that 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 is not stable in aqueous solutions and can degrade over time, which can affect the consistency of experimental results.
Orientations Futures
There are several future directions for research on 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 and sGC/cGMP signaling. One area of interest is the development of more stable and selective sGC activators for use in clinical applications. Another area is the investigation of the role of sGC/cGMP signaling in the pathogenesis of various diseases, such as pulmonary hypertension, heart failure, and neurodegenerative disorders. Additionally, the development of novel imaging techniques to visualize sGC/cGMP signaling in vivo could provide valuable insights into the regulation of this pathway in health and disease.
Méthodes De Synthèse
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 can be synthesized by reacting 2-cyclobutyloxy-4-nitropyridine with 3-dimethylaminopyridine in the presence of sodium hydride and then reacting the resulting intermediate with N-methyl-4-pyridinecarboxamide. The compound can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 has been used extensively in scientific research as a tool to investigate the role of sGC/cGMP signaling in various physiological and pathological conditions. For example, 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 has been shown to induce smooth muscle relaxation in blood vessels, leading to vasodilation and a decrease in blood pressure. It has also been shown to inhibit platelet aggregation and reduce inflammation in animal models of cardiovascular disease and stroke.
Propriétés
IUPAC Name |
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)17-15(8-5-10-20-17)22(3)18(23)13-9-11-19-16(12-13)24-14-6-4-7-14/h5,8-12,14H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKXTIHOULOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)N(C)C(=O)C2=CC(=NC=C2)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide](/img/structure/B7631592.png)
![N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide](/img/structure/B7631603.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea](/img/structure/B7631609.png)
![[2-(3-methylthiophen-2-yl)cyclopropyl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7631616.png)
![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol](/img/structure/B7631617.png)
![N-[2-[2-(difluoromethoxy)phenyl]ethyl]thiomorpholine-4-carboxamide](/img/structure/B7631634.png)
![1-[(4-hydroxyphenyl)methyl]-N-pyridin-2-ylpiperidine-4-carboxamide](/img/structure/B7631641.png)